

Application of ZL0420 in Respiratory Disease Research: A Comprehensive Guide

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Compound of Interest		
Compound Name:	(E/Z)-ZL0420	
Cat. No.:	B15569212	Get Quote

Introduction

ZL0420 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. In the context of respiratory diseases, the NF-kB/RelA signaling pathway, which is pivotal in mediating inflammation, forms a complex with BRD4. This interaction activates BRD4's histone acetyltransferase (HAT) activity, leading to the expression of pro-inflammatory and pro-fibrotic genes. ZL0420 disrupts this interaction, offering a promising therapeutic strategy for respiratory conditions characterized by chronic inflammation and airway remodeling, such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies have demonstrated that ZL0420 is more potent and selective than non-selective BET inhibitors like JQ1.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing ZL0420 for the study of respiratory diseases.

Data Presentation In Vitro Efficacy of ZL0420



Cell Line	Assay	Target Gene	Stimulant	IC50 Value	Reference
hSAECs	Gene Expression	IL6	poly(I:C)	~0.1 μM	
hSAECs	Gene Expression	CIG5	poly(I:C)	~0.1 µM	_

In Vivo Efficacy of ZL0420

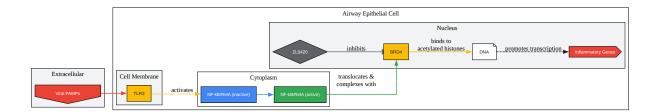
Animal Model	Disease Model	Treatment Regimen	Key Findings	Reference
Mice	poly(I:C)-induced airway inflammation	10 mg/kg, i.p.	Completely inhibited neutrophilic inflammation; Reduced BALF neutrophil percentage from 62.4% to 11.7%; Effectively suppressed inflammatory cytokine secretion.	
Mice	TLR3-induced airway remodeling	Not specified	Potently reduced weight loss and fibrosis; Reversed airway hyperresponsive ness; Increased lung compliance.	

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which ZL0420 exerts its therapeutic effects in respiratory inflammation. Viral PAMPs, such as poly(I:C), activate



TLR3, leading to the activation of the NF-κB/RelA pathway. RelA then complexes with BRD4, which promotes the transcription of inflammatory and fibrotic genes. ZL0420 selectively inhibits BRD4, thereby blocking this cascade.



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ZL0420 mechanism of action in inhibiting inflammatory gene expression.

Experimental Protocols In Vitro Inhibition of Poly(I:C)-Induced Chemokine Expression in hSAECs

This protocol details the procedure for evaluating the efficacy of ZL0420 in inhibiting the expression of innate immune response genes in human small airway epithelial cells (hSAECs).

Materials:

- Human small airway epithelial cells (hSAECs)
- Cell culture medium (e.g., SABM supplemented with growth factors)
- ZL0420



- Polyinosinic:polycytidylic acid (poly(I:C))
- RNA extraction kit
- · qRT-PCR reagents and instrument

Procedure:

- Culture hSAECs in appropriate cell culture flasks or
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